2-(3-chlorophenyl)-N-4-morpholinyl-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-4-morpholinyl-4-quinolinecarboxamide, also known as TAK-285, is a small molecule inhibitor that targets the human epidermal growth factor receptor 2 (HER2) pathway. HER2 is a transmembrane receptor that is overexpressed in certain types of cancer, including breast and gastric cancer. TAK-285 has been developed as a potential therapeutic agent for HER2-positive cancer.
Mécanisme D'action
2-(3-chlorophenyl)-N-4-morpholinyl-4-quinolinecarboxamide inhibits the HER2 pathway by binding to the intracellular domain of the HER2 receptor, which prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This compound has been shown to be more potent than other HER2 inhibitors, such as lapatinib and neratinib.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in HER2-positive cancer cells, as well as inhibit cell proliferation and migration. This compound has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenyl)-N-4-morpholinyl-4-quinolinecarboxamide has several advantages for lab experiments, including its high potency and specificity for the HER2 receptor. However, this compound is a small molecule inhibitor, which can limit its effectiveness in vivo due to issues such as poor bioavailability and off-target effects.
Orientations Futures
There are several potential future directions for the development of 2-(3-chlorophenyl)-N-4-morpholinyl-4-quinolinecarboxamide and other HER2 inhibitors. One area of research is the development of combination therapies that target multiple pathways involved in cancer cell growth and survival. Another area of research is the identification of biomarkers that can predict which patients will respond to HER2 inhibitors, which can help to improve patient selection and treatment outcomes. Finally, there is ongoing research into the development of new HER2 inhibitors with improved potency, specificity, and pharmacokinetic properties.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-N-4-morpholinyl-4-quinolinecarboxamide has been extensively studied in preclinical and clinical trials as a potential treatment for HER2-positive breast and gastric cancer. In preclinical studies, this compound has been shown to inhibit the growth of HER2-positive cancer cells, both in vitro and in vivo. Clinical trials have demonstrated the safety and efficacy of this compound in HER2-positive breast and gastric cancer patients.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-morpholin-4-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-5-3-4-14(12-15)19-13-17(16-6-1-2-7-18(16)22-19)20(25)23-24-8-10-26-11-9-24/h1-7,12-13H,8-11H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOSYYGIOBPDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.